2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
CAS No.: 1311316-58-1
Cat. No.: VC2992693
Molecular Formula: C10H13Cl2F2N3
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311316-58-1 |
|---|---|
| Molecular Formula | C10H13Cl2F2N3 |
| Molecular Weight | 284.13 g/mol |
| IUPAC Name | 2-[1-(difluoromethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H11F2N3.2ClH/c11-10(12)15-8-4-2-1-3-7(8)14-9(15)5-6-13;;/h1-4,10H,5-6,13H2;2*1H |
| Standard InChI Key | IXCJHJTXUVZCRJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2C(F)F)CCN.Cl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2C(F)F)CCN.Cl.Cl |
Introduction
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound belonging to the benzimidazole family. It is characterized by its chemical formula and specific structural features, which distinguish it from other compounds within the same class. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, potential applications, and available research findings.
Synthesis and Preparation
The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves several steps, starting from the preparation of the benzimidazole core. This can be achieved through condensation reactions involving appropriate precursors, followed by the introduction of the difluoromethyl group and the ethanamine side chain. The dihydrochloride salt form is often used to enhance stability and solubility.
Potential Applications
While specific applications for 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride are not widely documented, compounds within the benzimidazole class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further research is needed to explore the potential uses of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume